molecular formula C9H6BrNO B1291703 7-Bromoisoquinolin-3-ol CAS No. 662139-46-0

7-Bromoisoquinolin-3-ol

Cat. No.: B1291703
CAS No.: 662139-46-0
M. Wt: 224.05 g/mol
InChI Key: BRRWUDMFAZPPKR-UHFFFAOYSA-N
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Description

7-Bromoisoquinolin-3-ol is an organic compound with the molecular formula C9H6BrNO It is a derivative of isoquinoline, featuring a bromine atom at the 7th position and a hydroxyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoisoquinolin-3-ol typically involves the bromination of isoquinolin-3-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 7-Bromoisoquinolin-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the hydroxyl group.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products:

  • Substituted isoquinolines
  • Oxidized derivatives such as isoquinolinones
  • Reduced derivatives with modified functional groups

Scientific Research Applications

7-Bromoisoquinolin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromoisoquinolin-3-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and influencing biological pathways. Specific pathways and targets may vary depending on the context of its application, such as antimicrobial or anticancer mechanisms.

Comparison with Similar Compounds

    6-Bromoisoquinolin-3-ol: Similar structure but with the bromine atom at the 6th position.

    8-Bromoisoquinolin-3-ol: Bromine atom at the 8th position.

    Isoquinolin-3-ol: Lacks the bromine atom, providing a basis for comparison in terms of reactivity and biological activity.

Uniqueness: 7-Bromoisoquinolin-3-ol is unique due to the specific positioning of the bromine atom, which influences its chemical reactivity and biological interactions. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it a valuable compound for targeted research and applications.

Biological Activity

7-Bromoisoquinolin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C_9H_6BrN_O and is characterized by the presence of a bromine atom at the 7-position of the isoquinoline structure. This specific positioning influences its reactivity and biological interactions significantly.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, showcasing its potential as a lead compound in the development of new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer properties of this compound have garnered attention in recent years. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, prostate, and colorectal cancers. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The compound was found to induce apoptosis through the activation of caspase pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The bromine atom enhances its binding affinity to various proteins involved in cellular signaling pathways. Notably, it has been reported to inhibit protein kinases, which play crucial roles in cancer progression.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Position of Bromine IC50 (Anticancer Activity)
6-Bromoisoquinolin-3-ol6th Position45 µM
8-Bromoisoquinolin-3-ol8th Position60 µM
Isoquinolin-3-olNo Bromine>100 µM

The differences in biological activity can be attributed to the positional isomerism affecting reactivity and interaction with biological targets.

Research Findings

Recent studies have focused on optimizing the synthesis of derivatives of this compound to enhance its biological activity. For instance, modifications at the nitrogen or hydroxyl groups have led to compounds with improved potency against cancer cell lines.

Properties

IUPAC Name

7-bromo-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRWUDMFAZPPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CNC(=O)C=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624091
Record name 7-Bromoisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662139-46-0
Record name 7-Bromoisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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